molecular formula C38H49O7PS B050710 Mitoquinol CAS No. 845959-55-9

Mitoquinol

Cat. No. B050710
M. Wt: 680.8 g/mol
InChI Key: WPMXVYGZUOSRAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mitoquinol's synthesis involves complex chemical processes aimed at producing a mitochondria-targeted antioxidant. This synthesis process is significant for its potential in mitigating oxidative damage within mitochondria. The key steps often involve the conjugation of the ubiquinone moiety with lipophilic cations, enabling its targeted delivery to mitochondria. For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a compound with structural similarities, involves microwave-assisted Mitsunobu reaction-Claisen rearrangement, highlighting the intricate processes in synthesizing quinone derivatives (McErlean & Moody, 2007).

Molecular Structure Analysis

The molecular structure of mitoquinol comprises a ubiquinol moiety attached to a lipophilic triphenylphosphonium cation through an aliphatic chain. This structure is critical for its mitochondrial targeting, as the cation facilitates its accumulation within mitochondria based on the membrane potential. The hydrophobicity of mitoquinol can be adjusted by modifying the length of the aliphatic chain, impacting its membrane binding and distribution within mitochondria without compromising its antioxidant efficacy (Asin-Cayuela et al., 2004).

Chemical Reactions and Properties

Mitoquinol undergoes redox cycling within mitochondria, leading to superoxide production under certain conditions. This redox cycling occurs at complex I sites within mitochondria, demonstrating mitoquinol's prooxidant potential alongside its antioxidant capabilities. Such findings necessitate cautious interpretation of studies employing mitoquinol as an antioxidant (Doughan & Dikalov, 2007).

Physical Properties Analysis

The physical properties of mitoquinol variants, such as hydrophobicity, significantly influence their interaction with mitochondrial membranes. By synthesizing mitoquinol with different aliphatic chain lengths, researchers have demonstrated the ability to fine-tune its membrane association, indicating that mitoquinol's efficacy as an antioxidant is not compromised by its degree of membrane association. This suggests a potential for controlling the distribution and uptake of mitoquinol within mitochondria and cells, offering insights into its behavior in biological systems (Asin-Cayuela et al., 2004).

Chemical Properties Analysis

The chemical properties of mitoquinol, particularly its antioxidant action within mitochondria, underscore its role in preventing mitochondrial oxidative damage. Its unique structure, enabling targeted delivery to mitochondria, plays a crucial role in its function as an effective antioxidant. Furthermore, the interaction of mitoquinol with phospholipid bilayers and ubiquinone oxidoreductases highlights its selective reactivity and positioning within mitochondrial membranes, crucial for its antioxidant activity and potential therapeutic applications (James et al., 2007).

Scientific Research Applications

  • Radioprotective Effect : MitoQ was found to have a protective effect against testicular damage induced by gamma irradiation in rats. It showed strong antioxidant effects, inhibited apoptosis, and protected steroidogenesis, suggesting its potential as a novel agent for managing testicular toxicity induced by gamma irradiation (Ibrahim et al., 2019).

  • Neuroprotective Role in Traumatic Brain Injury : MitoQ demonstrated neuroprotective effects in a mouse model of traumatic brain injury, potentially by activating the Nrf2-ARE pathway. It improved neurological deficits, reduced brain edema, and inhibited neuronal apoptosis (Zhou et al., 2018).

  • Mitophagy and Oxidative Stress in Subarachnoid Hemorrhage : MitoQ was reported to reduce oxidative stress-related neuronal death by activating mitophagy via the Keap1/Nrf2/PHB2 pathway after subarachnoid hemorrhage in rats. This suggests its potential as a treatment to relieve brain injury after such events (Zhang et al., 2019).

  • Effects on Heat Stress in Pigs : MitoQ appeared to ameliorate the response to acute heat stress in growing pigs, influencing performance, metabolism, and inflammation (Mayorga et al., 2020).

  • Inhibition of Hepatocellular Carcinoma Progression : MitoQ was found to attenuate the progression of hepatocellular carcinoma in Wistar rats, suggesting its potential in the treatment of liver cirrhosis and hepatocellular carcinoma (Sulaimon et al., 2021).

  • Impact on Endothelial Cell Apoptosis and Oxidative Stress : Studies indicate that MitoQ can lead to increased endothelial cell apoptosis and superoxide production, suggesting caution in its use as an antioxidant (Doughan & Dikalov, 2007).

  • Anti-Inflammatory Properties : MitoQ demonstrated anti-inflammatory properties in the context of cholesterol deregulation in a neuronal cell line, highlighting its potential in treating autoinflammatory diseases characterized by cholesterol deregulation (Piscianz et al., 2021).

  • Potential Anticancer Activity : MitoQ was found to be cytotoxic to breast cancer cells, leading to a combination of autophagy and apoptotic cell death mechanisms. Its activity was associated with oxidative stress modulation (Rao et al., 2010).

Safety And Hazards

MitoQ has been shown to induce rapid swelling and depolarization of mitochondria in kidney proximal tubule cells . This effect is thought to be due to increased IMM permeability due to the insertion of the alkyl chain .

properties

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXVYGZUOSRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitoquinol mesylate

CAS RN

845959-55-9
Record name Mitoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOQUINOL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
LA Sulaimon, RA Adisa, TA Samuel… - Journal of Cellular …, 2021 - Wiley Online Library
… of continuous recycling of mitoquinone to its active mitoquinol form by SDHe (complex II) … mitoquinol, the latter is oxidized to mitoquinone, which is readily reduced back to mitoquinol by …
Number of citations: 2 onlinelibrary.wiley.com
D Méndez, D Arauna, F Fuentes… - International journal of …, 2020 - mdpi.com
… MitoQ is part of a redox system together with its reduced form, the hydroquinone MitoQuinol [13]. MitoQ is stored within mitochondria in vivo to prevent and protect the cellular damage …
Number of citations: 30 www.mdpi.com
TE Rudolph, EJ Mayorga, M Roths, RP Rhoads… - Journal of Thermal …, 2021 - Elsevier
… We hypothesized that mitoquinol (MitoQ), would alleviate oxidative stress and cellular dysfunction in skeletal muscle during HS. To address this, crossbred barrows (male pigs) were …
Number of citations: 7 www.sciencedirect.com
Y Li, H Zhang, JP Fawcett… - Rapid Communications in …, 2007 - Wiley Online Library
Mitoquinone (MitoQ 10 mesylate) is a mitochondria‐targeted antioxidant undergoing development for the treatment of neurodegenerative diseases. The aim of this study was to develop …
CE Hobbs, MP Murphy, RAJ Smith… - Pediatrics …, 2008 - Wiley Online Library
Background: The production of oxygen free radicals after perinatal hypoxia–ischemia is thought to play a critical role in the pathogenesis of the brain injury. Administration of anti‐…
Number of citations: 27 onlinelibrary.wiley.com
RA Adisa, LA Sulaimon, EG Okeke, OC Ariyo… - Toxicological …, 2021 - Springer
Diethyl nitrosamine (DEN) induced cirrhosis-hepatocellular carcinoma (HCC) model associates cancer progression with oxidative stress and mitochondrial dysfunction. This study …
Number of citations: 1 link.springer.com
LA Sulaimon, RA Adisa, TA Samuel… - Advances in Redox …, 2021 - Elsevier
Mitochondrial dysfunction due to oxidative stress is usually implicated in pathological conditions such as cirrhosis and hepatocellular carcinoma (HCC). This study investigated the …
Number of citations: 4 www.sciencedirect.com
C Subiran Adrados, J Cadenas, ML Kabat… - Human …, 2023 - academic.oup.com
… Our findings show that Mitoquinol can be used as an antioxidant in the culture of human preantral follicles since it increased follicle survival and reduced gene expression of genes …
Number of citations: 2 academic.oup.com
T Lawal, L Groom, R Zhong, R Dirksen, J Todd - Neuromuscular Disorders, 2023 - Elsevier
Elevated lipid peroxidation and redox imbalance were reported in animal models of RYR1-related myopathy (RYR1-RM). Addressing the pathological sequalae of RyR1 dysfunction (…
Number of citations: 2 www.sciencedirect.com
L Strickler - 2020 - digitalcommons.unomaha.edu
… mitoquinol intake would improve vascular and cognitive function. One MCI patient (male, age 84) received mitoquinol and … We hypothesized that acute mitoquinol intake would improve …
Number of citations: 2 digitalcommons.unomaha.edu

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